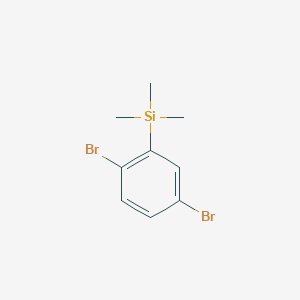

1,4-Dibromo-2-(trimethylsilyl)benzene

Description

Significance of Polyhalogenated Aryl Systems in Contemporary Organic Synthesis

Polyhalogenated aromatic compounds are fundamental building blocks in contemporary organic synthesis. The presence of multiple halogen atoms on an aryl ring provides chemists with several strategic advantages. Each carbon-halogen bond represents a potential site for modification, primarily through transition-metal-catalyzed cross-coupling reactions. This multi-functionality allows for the stepwise and controlled introduction of various substituents, enabling the construction of complex, highly decorated aromatic structures that would be difficult to assemble otherwise.

Aryl halides, including bromides and chlorides, are widely used as starting materials for synthesizing a broad spectrum of organic compounds. uwindsor.canist.gov The differential reactivity of various halogens (I > Br > Cl) can be exploited for selective, sequential cross-coupling reactions on a polyhalogenated ring. Furthermore, the electronic environment and steric hindrance around each halogen atom can influence its reactivity, allowing for regioselective functionalization even with identical halogens. researchgate.netlibretexts.org This principle is critical in synthesizing unsymmetrical biaryls, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. tcichemicals.com For instance, the Suzuki-Miyaura cross-coupling of dihaloarenes is a powerful method for creating carbon-carbon bonds with high precision. researchgate.nettcichemicals.com

Role of Organosilicon Compounds in Modern Synthetic Methodologies

Organosilicon compounds have become indispensable tools in modern synthetic chemistry, offering a unique combination of stability, reactivity, and functional group tolerance. chemimpex.com The carbon-silicon bond is generally stable to many reaction conditions, allowing silyl (B83357) groups to be carried through multi-step syntheses. chemimpex.com However, their reactivity can be "switched on" under specific conditions, most notably in the presence of a fluoride (B91410) source or a base, making them excellent partners in cross-coupling reactions. nih.gov

The Hiyama cross-coupling reaction, which pairs organosilanes with organic halides, is a prominent example of their utility. nih.govwikipedia.org A key advantage of silicon-based reagents over other organometallics (like those based on tin or zinc) is that the silicon-containing byproducts are generally non-toxic, of low molecular weight, and easily removed from the reaction mixture. chemimpex.com

Beyond cross-coupling, silyl groups, such as the trimethylsilyl (B98337) (TMS) group, serve other critical roles. They can function as "traceless" directing groups, facilitating regioselective reactions like ortho-lithiation before being cleanly removed. uwindsor.cawikipedia.orgharvard.edu The TMS group can also act as a protecting group for terminal alkynes or as a bulky substituent to influence the stereochemical outcome of a reaction. wikipedia.org This versatility makes organosilicon compounds a powerful and practical alternative to other organometallic reagents in the synthetic chemist's toolkit. labproinc.comnih.gov

Positioning of 1,4-Dibromo-2-(trimethylsilyl)benzene as a Versatile Synthetic Intermediate

This compound is a trifunctional reagent strategically designed for complex, regioselective synthesis. Its utility stems from the distinct reactivity of its three functional sites: a bromine atom at C1 (ortho to the silyl group), a bromine atom at C4 (para to the silyl group), and the trimethylsilyl (TMS) group at C2. This arrangement allows for a programmed sequence of reactions, making it a powerful precursor for polysubstituted benzene (B151609) derivatives.

The two bromine atoms are inequivalent. The C4-bromine is sterically more accessible and electronically similar to a standard bromobenzene, making it more reactive in typical palladium-catalyzed cross-coupling reactions. In contrast, the C1-bromine is shielded by the bulky ortho-TMS group, rendering it less reactive. This inherent difference in reactivity enables selective mono-functionalization at the C4 position. For example, a Sonogashira or Suzuki-Miyaura coupling can be performed selectively at the C4-Br bond, leaving the C1-Br and the TMS group intact for subsequent transformations. researchgate.netwikipedia.orgnih.gov

Following the initial reaction at C4, the remaining C1-Br bond can be targeted under more forcing conditions or via a different catalytic system. Alternatively, the TMS group itself can participate in a Hiyama-type coupling or be removed via protodesilylation (e.g., with a fluoride source like TBAF or CsF) to yield a C-H bond, opening up another avenue for functionalization. uwindsor.ca This stepwise reactivity makes this compound an ideal substrate for building molecular complexity in a controlled and predictable manner.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁Br₂Si |

| Molecular Weight | 307.08 g/mol |

| Appearance | Predicted: Colorless to light yellow liquid or solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| CAS Number | 186499-90-1 |

Note: Data is calculated or predicted based on structure, as extensive experimental data is not widely published.

Overview of Research Trajectories for Aryl Bromides Bearing Silyl Substituents

Research involving aryl bromides that also contain silyl substituents is a dynamic and evolving area of organic synthesis, primarily driven by the quest for new materials and more efficient catalytic methods. These bifunctional compounds serve as key intermediates in constructing conjugated organic polymers and small molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics. chemimpex.com The silyl group can enhance solubility and processability, while the bromide serves as a handle for polymerization or functionalization via cross-coupling. chemimpex.com

A significant research trajectory involves the development of novel and highly selective catalytic systems to exploit the different reactive sites. While palladium catalysis is well-established, there is growing interest in using nickel-based catalysts, often in conjunction with photoredox catalysis, for cross-electrophile coupling reactions. These modern methods can often proceed under milder conditions and exhibit unique reactivity patterns.

Furthermore, chemists continue to explore the dual role of the silyl group. Research focuses on expanding the scope of Hiyama-type couplings and developing milder conditions for protodesilylation, allowing the silyl group to be used as a temporary and "traceless" directing group for complex syntheses. uwindsor.ca The ability to perform sequential and regiochemically distinct reactions on a single, stable starting material like a silyl-substituted aryl bromide is crucial for the efficient construction of functional molecules for a wide range of scientific applications.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dibromophenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Br2Si/c1-12(2,3)9-6-7(10)4-5-8(9)11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBFBOAMDRJUEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Br2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,4 Dibromo 2 Trimethylsilyl Benzene

Regioselective Direct Functionalization of Halogenated Benzenes

The direct introduction of a functional group onto a halogenated benzene (B151609) ring with high regioselectivity is a cornerstone of modern synthetic chemistry. For the synthesis of 1,4-dibromo-2-(trimethylsilyl)benzene, this is typically accomplished by generating a transient organometallic intermediate that is then quenched with an appropriate silicon electrophile.

Deprotonative Metalation Strategies

Deprotonative metalation, or lithiation, involves the removal of a proton from the aromatic ring by a strong base, typically a lithium amide, to form a potent nucleophilic aryllithium species. The position of deprotonation is dictated by the kinetic acidity of the ring protons, which can be influenced by the substituents present.

Directed ortho-metalation (DoM) is a powerful technique where a functional group on the aromatic ring directs the deprotonation to the adjacent ortho position. researchgate.net In the case of substituted bromobenzenes, the bromine atom itself can act as a directing group, facilitating metalation at the neighboring carbon. sigmaaldrich.com The use of bulky and highly basic lithium amides, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is common for these transformations. d-nb.info These bases are effective in deprotonating the aromatic ring while minimizing nucleophilic attack on the carbon-bromine bond. orgsyn.org

The process begins with the coordination of the lithium amide to the bromine atom on the 1,4-dibromobenzene (B42075) ring. This proximity effect enhances the acidity of the ortho protons, guiding the deprotonation to the C-2 position.

The aryllithium intermediates generated via deprotonative metalation are highly reactive and often unstable at ambient temperatures. Therefore, they are typically generated at low temperatures (e.g., -78 °C) and trapped in situ with a suitable electrophile. d-nb.info For the synthesis of this compound, the electrophile of choice is trimethylsilyl (B98337) chloride (TMSCl).

The one-pot metalation/silylation of bromobenzenes bearing electron-withdrawing substituents has been investigated using two equivalents of both LDA and TMSCl. sigmaaldrich.com The reaction of the generated 2,5-dibromophenyllithium with TMSCl proceeds rapidly to furnish the desired silylated product. This in situ trapping is crucial to prevent side reactions of the aryllithium intermediate, such as decomposition or reaction with the starting material.

A study on the deprotonation of 1,4-dibromobenzene with LiTMP in THF at low temperatures demonstrated the formation of the corresponding 2,5-dibromophenyllithium, which could be successfully trapped with various electrophiles. This underscores the viability of this approach for the regioselective synthesis of compounds like this compound.

| Reagent/Condition | Role | Outcome |

| 1,4-Dibromobenzene | Starting Material | Substrate for deprotonation |

| Lithium Amide (LDA/LiTMP) | Strong, non-nucleophilic base | Regioselective deprotonation at C-2 |

| Trimethylsilyl chloride (TMSCl) | Electrophile | Traps the aryllithium intermediate |

| Low Temperature (e.g., -78°C) | Reaction Condition | Stabilizes the aryllithium intermediate |

The regioselectivity of deprotonative metalation is not solely governed by the directing effect of the adjacent substituent. Remote substituents can exert significant "long-range" electronic effects that influence the acidity of protons at a distance. Bromine, in particular, is known to exhibit a long-range acidifying effect, which is attributed to its polarizability and its ability to stabilize a negative charge through σ- and π-electron withdrawal.

In the case of 1,4-dibromobenzene, the bromine atom at the C-4 position contributes to the increased kinetic acidity of the protons at the C-2 and C-5 positions, reinforcing the directing effect of the C-1 bromine and favoring deprotonation at these sites. This cooperative effect enhances the regioselectivity of the metalation, making the formation of the 2,5-dibromophenyllithium intermediate highly efficient.

Halogen-Metal Exchange Reactions

An alternative and widely used method for the generation of aryllithium species is the halogen-metal exchange. This reaction involves the exchange of a halogen atom (typically bromine or iodine) with a metal from an organometallic reagent, most commonly an alkyllithium.

Bromine-Lithium Exchange Using Alkyl Lithium Reagents (e.g., tert-Butyllithium)

The bromine-lithium exchange is a rapid and often highly efficient reaction, particularly when using reactive alkyllithium reagents such as tert-butyllithium (B1211817) (t-BuLi). The reaction proceeds via an "ate-complex" intermediate. In the context of 1,4-dibromobenzene, treatment with one equivalent of t-BuLi would be expected to lead to the formation of 2,5-dibromophenyllithium.

The choice of the alkyllithium reagent is critical. While n-butyllithium can also be used, t-BuLi often provides cleaner and faster exchange at low temperatures. The resulting aryllithium can then be quenched with trimethylsilyl chloride to yield this compound. It is important to control the stoichiometry of the alkyllithium reagent to avoid double halogen-metal exchange, which would lead to the formation of a dilithiated species.

Below is a table summarizing the key aspects of the bromine-lithium exchange for the synthesis of the target compound.

| Reagent/Condition | Role | Key Considerations |

| 1,4-Dibromobenzene | Starting Material | Substrate for halogen-metal exchange |

| tert-Butyllithium (t-BuLi) | Organolithium Reagent | Effects rapid bromine-lithium exchange |

| Trimethylsilyl chloride (TMSCl) | Electrophile | Traps the aryllithium intermediate |

| Anhydrous Solvent (e.g., THF, ether) | Reaction Medium | Essential for the stability of organolithium reagents |

| Low Temperature (e.g., -78°C) | Reaction Condition | Controls reactivity and minimizes side reactions |

Mechanistic Investigation of Halogen-Lithium Exchange Pathways

The synthesis of this compound via halogen-lithium exchange is a nuanced process, governed by the kinetic and thermodynamic stability of the organolithium intermediates. The reaction typically involves the treatment of 1,2,4-tribromobenzene (B129733) with an organolithium reagent, such as n-butyllithium or tert-butyllithium, leading to a regioselective exchange of a bromine atom for a lithium atom.

The mechanism of the lithium-halogen exchange has been a subject of extensive study. docsity.comprinceton.edu It is generally accepted that the reaction does not proceed through a simple four-center transition state but rather involves the formation of an intermediate "ate-complex". pku.edu.cnharvard.edu In this complex, the nucleophilic alkyl group from the organolithium reagent attacks the electrophilic bromine atom of the aryl halide. pku.edu.cnlookchem.com

Theoretical studies, using methods like B3LYP and MP2, have been employed to understand the transition states of lithium-bromine exchange reactions. nih.gov These studies indicate that the reaction with an organolithium dimer often has a lower activation energy than with the monomer. nih.gov The stability of the resulting aryllithium species is a key factor driving the equilibrium of the exchange. The order of carbanion stability (sp > sp2 > sp3) dictates that the equilibrium generally favors the formation of the more stable aryllithium over the alkyllithium. harvard.edu

The regioselectivity of the exchange in polyhalogenated benzenes is influenced by both steric and electronic factors. In the case of 1,2,4-tribromobenzene, the bromine atom at the 2-position is flanked by two other bromine atoms, making it sterically hindered. However, the inductive effects of the adjacent halogens can also influence the acidity of the C-H bonds and the susceptibility of the C-Br bonds to exchange. Research on substituted dihalobenzenes has shown that the exchange often occurs preferentially at the bromine atom positioned ortho to a directing functional group. researchgate.net For 1,2,4-tribromobenzene, the exchange is most likely to occur at one of the more accessible bromine atoms (positions 1 or 4) over the sterically encumbered bromine at position 2. Subsequent trapping with an electrophile reveals the position of lithiation.

The reaction kinetics are typically first-order in both the aryl bromide and the organolithium reagent. lookchem.com The rate of exchange is significantly influenced by the solvent and the presence of Lewis donors, which can break down the aggregates of the organolithium reagent, increasing its reactivity. pku.edu.cnlookchem.com The general reactivity trend for halogens in this exchange is I > Br > Cl, with aryl fluorides being largely unreactive. docsity.comprinceton.edu

Subsequent Silylation with Chlorotrimethylsilane (B32843)

Following the halogen-lithium exchange, the resulting aryllithium intermediate, 2,5-dibromophenyllithium, is quenched with an electrophile, in this case, chlorotrimethylsilane (Me₃SiCl). This step proceeds via a nucleophilic attack of the carbanionic carbon of the aryllithium species on the electrophilic silicon atom of chlorotrimethylsilane. researchgate.net

The reaction is typically carried out at very low temperatures (e.g., -78 °C or even -120 °C) to ensure the stability of the organolithium intermediate and to control the reactivity of the silylation agent. researchgate.netresearchgate.net The introduction of chlorotrimethylsilane leads to the formation of a new carbon-silicon bond and the elimination of lithium chloride as a byproduct. arkat-usa.org This process is generally fast and high-yielding, provided that the organolithium species is correctly formed and maintained under appropriate conditions. researchgate.net

A study on the one-step synthesis of 1,2-bis(trimethylsilyl)benzene (B95815) from 1,2-dibromobenzene (B107964) highlighted that the coexistence of the organolithium reagent and the silylating agent at very low temperatures allows for a sequence of bromine-lithium exchange followed by immediate silylation, which can prevent undesired side reactions. researchgate.net This principle is applicable to the synthesis of this compound, where the in-situ trapping of the aryllithium intermediate is crucial for achieving a high yield of the desired product.

Advanced Synthesis Techniques and Conditions

Application of Rieke-Magnesium and Entrainment Methods for Aryl Silylation

While the halogen-lithium exchange is a common method, the use of organomagnesium (Grignard) reagents offers an alternative pathway for aryl silylation. However, the formation of Grignard reagents from aryl bromides can sometimes be sluggish or lead to side reactions like Wurtz coupling. researchgate.netchemicalforums.com To overcome these limitations, advanced techniques such as the use of highly reactive Rieke-Magnesium and entrainment methods have been developed. riekemetals.comd-nb.info

Rieke-Magnesium , a highly reactive form of magnesium metal, is prepared by the reduction of a magnesium salt (e.g., MgCl₂) with an alkali metal like lithium or potassium. orgsyn.orgresearchgate.net This activated magnesium exhibits significantly higher reactivity than standard magnesium turnings, allowing for the formation of Grignard reagents at much lower temperatures (as low as -78 °C). riekemetals.comorgsyn.org This is particularly advantageous for preparing thermally unstable Grignard reagents and for substrates that are prone to side reactions at higher temperatures. riekemetals.com Rieke-Magnesium can react with a wider variety of organic halides and tolerates more functional groups. sigmaaldrich.com Studies have shown its successful application in the synthesis of various arylsilanes. d-nb.info

The entrainment method is another technique used to facilitate Grignard reagent formation from less reactive halides. numberanalytics.com This method involves adding a small amount of a more reactive halide, such as 1,2-dibromoethane, to the reaction mixture. d-nb.infounp.edu.ar The reaction of the entrainer with magnesium helps to clean and activate the metal surface, which then promotes the reaction of the primary, less reactive aryl halide. unp.edu.ar This technique has been successfully used for the synthesis of 1,2-bis(trimethylsilyl)benzene from 1,2-dibromobenzene, avoiding the need for carcinogenic solvents like HMPA and proceeding under milder conditions (room temperature) compared to traditional methods. d-nb.info

| Method | Key Reagent | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Rieke-Magnesium | Highly reactive Mg* | Low temperatures (e.g., 0 °C to -78 °C) | High reactivity, milder conditions, suitable for unstable compounds | riekemetals.com, d-nb.info |

| Entrainment Method | Mg turnings + entrainer (e.g., 1,2-dibromoethane) | Room temperature | Avoids harsh conditions and toxic solvents, activates standard Mg | numberanalytics.com, d-nb.info |

Solvent Optimization and Temperature Control in Metalation Reactions

The choice of solvent and precise temperature control are critical parameters in metalation reactions to ensure high yields and minimize side products.

Solvent Effects: Organolithium reagents exist as aggregates in solution, and the degree of aggregation is highly dependent on the solvent. pku.edu.cn Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used because they can solvate the lithium cation, breaking down the aggregates and increasing the reagent's nucleophilicity. numberanalytics.com The addition of strong Lewis donors like tetramethylethylenediamine (TMEDA) can further deaggregate the organolithium species, enhancing its reactivity. pku.edu.cnharvard.edu In Grignard reagent formation, ethers are also essential for solvating the magnesium species and stabilizing the reagent. numberanalytics.com The boiling point of the solvent can also be a factor, with higher-boiling ethers like dibutyl ether being used for higher temperature reactions. numberanalytics.com

Temperature Control: Metalation reactions, particularly halogen-lithium exchanges, are often performed at very low temperatures (e.g., -78 °C to -120 °C). harvard.eduresearchgate.netresearchgate.net Low temperatures are crucial for several reasons:

Stability of Intermediates: Aryllithium intermediates can be unstable at higher temperatures, leading to decomposition or rearrangement.

Preventing Side Reactions: Side reactions such as deprotonation of the solvent or reaction with other functional groups on the substrate are minimized at low temperatures. nih.gov

Controlling Regioselectivity: The kinetic product is often favored at lower temperatures, which can be critical for achieving the desired regioselectivity in the metal-halogen exchange. nih.gov

Avoiding Radical Pathways: At higher temperatures, some lithium-halogen exchanges can proceed through radical mechanisms, which can lead to a different product distribution. princeton.edu

| Temperature Range | Primary Effect | Outcome | Reference |

|---|---|---|---|

| Low (-120°C to -78°C) | Kinetic control, stability of aryllithium | Higher yield of desired isomer, fewer side reactions | harvard.edu, researchgate.net |

| Moderate to High (> -20°C) | Thermodynamic control, potential for side reactions/radical pathways | Lower yield, mixture of products, potential decomposition | princeton.edu |

Strategies for Avoiding Halogen Scrambling and Undesired Side Reactions

A significant challenge in the synthesis of polyhalogenated organometallic compounds is the phenomenon of "halogen scrambling" or halogen migration. researchgate.net This can occur when a substrate contains multiple halogen atoms, leading to a mixture of organometallic intermediates and, consequently, a mixture of final products. This is particularly prevalent when the substrate has three or more adjacent halogen atoms. researchgate.net

Strategies to mitigate halogen scrambling and other side reactions include:

Use of Appropriate Bases/Metalating Agents: The choice of the organolithium reagent can be critical. tert-Butyllithium is more reactive than n-butyllithium and can sometimes lead to different selectivity or side reactions. harvard.eduresearchgate.net In some cases, using a magnesium amide base for magnesiation can provide better regioselectivity and stability against side reactions like aryne formation. researchgate.net

Strict Temperature Control: As mentioned, maintaining very low temperatures throughout the reaction is paramount to "freeze out" potential rearrangement and scrambling pathways.

In Situ Trapping: Introducing the electrophile (e.g., chlorotrimethylsilane) to the reaction mixture concurrently with or immediately after the formation of the organometallic intermediate can trap the desired species before it has a chance to rearrange or react further. researchgate.netresearchgate.net

Use of Additives: The addition of salts like lithium chloride (LiCl) can have a beneficial effect. LiCl can break up organometallic aggregates and form more reactive and sometimes more selective "ate" complexes. nih.govthieme-connect.com This has been shown to improve the efficiency and selectivity of both magnesiation and lithiation reactions. nih.govuni-muenchen.de

Avoiding Wurtz Coupling: In Grignard reactions, Wurtz coupling (R-X + R-MgX → R-R + MgX₂) is a common side reaction. researchgate.net This can be suppressed by using a large excess of magnesium, high dilution, and slow addition of the halide, often at low temperatures. chemicalforums.com The use of Rieke-Magnesium also helps to minimize this side reaction due to the lower temperatures required for the reaction. riekemetals.com

By carefully controlling these parameters, chemists can navigate the complex reactivity of polyhaloaromatics to achieve the regioselective synthesis of target molecules like this compound with high purity and yield.

Chemical Reactivity and Transformational Chemistry of 1,4 Dibromo 2 Trimethylsilyl Benzene

Reactivity of the Aryl-Bromine Moieties

The two carbon-bromine (C-Br) bonds on the aromatic ring are primary sites for reactions that form new carbon-carbon or carbon-heteroatom bonds. Their differing chemical environments allow for selective or sequential functionalization.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and 1,4-Dibromo-2-(trimethylsilyl)benzene is a versatile substrate for these transformations. wikipedia.orgwikipedia.orgorganic-chemistry.org The general principle involves the reaction of the aryl bromide with an organometallic reagent in the presence of a palladium catalyst. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For substrates with multiple halides, regioselectivity can often be controlled by tuning reaction conditions. In the case of this compound, selective coupling at one of the bromine positions can be achieved, paving the way for the synthesis of unsymmetrical biaryls. researchgate.netresearchgate.net Subsequent reaction at the second bromine position allows for the creation of terphenyl systems.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between an aryl bromide and a terminal alkyne, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.orglibretexts.org This method is instrumental in the synthesis of arylalkynes. The reactivity difference between the two bromine atoms can be exploited for selective mono-alkynylation. nih.gov

Stille Coupling: In the Stille reaction, an organotin compound is coupled with the aryl bromide. wikipedia.orgopenochem.org This reaction is known for its tolerance of a wide variety of functional groups. For di-bromo substrates, sequential couplings can be performed to introduce different aryl or vinyl groups in a controlled manner. researchgate.net

| Coupling Reaction | Coupling Partner | Typical Catalyst/Base System | Potential Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ | Substituted Biaryl |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Et₃N | Arylalkyne |

| Stille | Organostannane (Ar-SnBu₃) | Pd(PPh₃)₄ / LiCl | Substituted Biaryl |

Nucleophilic aromatic substitution (SNAr) on simple aryl halides is generally challenging and requires either highly activated substrates (e.g., with strong electron-withdrawing groups) or extremely strong nucleophiles under harsh conditions. For non-activated substrates like this compound, this pathway is not common. If forced, the reaction would likely proceed through a highly reactive benzyne (B1209423) intermediate, formed by elimination of HBr using a very strong base such as sodium amide (NaNH₂). The subsequent addition of the nucleophile to the benzyne could result in a mixture of regioisomeric products.

The aryl-bromine bonds can be converted into synthetically versatile organometallic reagents.

Grignard Reagents: The reaction of an aryl bromide with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), yields an organomagnesium halide, known as a Grignard reagent. adichemistry.comsigmaaldrich.com For substrates like this compound, the formation can be sluggish, sometimes requiring activated magnesium (e.g., Rieke magnesium) to proceed efficiently. d-nb.info Selective formation of the mono-Grignard reagent is possible, typically occurring at the less sterically hindered C4-position. The resulting Grignard reagent, 4-bromo-2-(trimethylsilyl)phenylmagnesium bromide, can then react with a variety of electrophiles.

Organolithium Compounds: Aryllithium reagents can be formed through lithium-halogen exchange by treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium (n-BuLi), typically at low temperatures (-78 °C) in an ether solvent. This reaction is often faster and more chemoselective than Grignard formation. The resulting 4-bromo-2-(trimethylsilyl)phenyllithium is a potent nucleophile and can be used in subsequent reactions, such as borylation. nih.gov

| Reagent Type | Reagents and Conditions | Intermediate Formed |

|---|---|---|

| Grignard Reagent | Mg, THF, anhydrous | 4-Bromo-2-(trimethylsilyl)phenylmagnesium bromide |

| Organolithium | n-BuLi, THF, -78 °C | 4-Bromo-2-(trimethylsilyl)phenyllithium |

Reactivity of the Trimethylsilyl (B98337) Group

The trimethylsilyl (TMS) group is not merely a spectator. Its bond to the aromatic ring (C-Si) can be selectively cleaved or transformed, providing another avenue for functionalization.

The C-Si bond can be cleaved by various electrophiles in a process known as protodesilylation or, more generally, electrophilic desilylation. This reaction effectively replaces the silyl (B83357) group with a hydrogen atom or another electrophile.

Protodesilylation: This is the most common desilylation reaction, where the TMS group is replaced by a proton. It is typically achieved by treatment with a strong acid such as trifluoroacetic acid (TFA) or aqueous hydrochloric acid (HCl). le.ac.uk Fluoride-based reagents, like tetrabutylammonium (B224687) fluoride (B91410) (TBAF), are also highly effective at cleaving the C-Si bond due to the high affinity of fluorine for silicon. This mild cleavage allows the TMS group to be used as a temporary blocking group that can be removed at a late stage in a synthesis. nih.gov

| Reagent | Typical Conditions | Product of Reaction with Substrate |

|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF, Room Temperature | 1,4-Dibromobenzene (B42075) |

| Trifluoroacetic acid (TFA) | CH₂Cl₂, Room Temperature | 1,4-Dibromobenzene |

| Hydrochloric Acid (HCl) | THF/H₂O, Heat | 1,4-Dibromobenzene |

The TMS group can be replaced directly by other functional groups in ipso-substitution reactions. This strategy allows the introduction of functionalities that might be difficult to install otherwise.

Boronation: A synthetically useful transformation is the conversion of the aryl-TMS group into a boronic acid or ester. This can be achieved by first converting the arylsilane to an aryllithium or Grignard reagent, which is then quenched with a boron electrophile like triisopropyl borate, followed by acidic hydrolysis. nih.govchemicalbook.com Alternatively, direct iridium-catalyzed C-H activation/borylation can install a boryl group, which can then be used in subsequent Suzuki couplings. nih.gov

Iododesilylation: The TMS group can be cleanly replaced by an iodine atom by treatment with an electrophilic iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). organic-chemistry.org This reaction converts the relatively inert C-Si bond into a more reactive C-I bond, which can then participate in a wide range of cross-coupling reactions. This two-step sequence of silylation followed by iododesilylation provides an effective method to introduce iodine at a specific position on an aromatic ring. organic-chemistry.org

Stabilizing and Directing Effects of the Silyl Moiety

The trimethylsilyl (TMS) group, -Si(CH₃)₃, is a significant modulator of reactivity in aromatic systems due to a combination of electronic and steric factors. wikipedia.org While characterized by general chemical inertness, its presence on the aromatic ring of this compound has profound stabilizing and directing effects.

Electronic Effects: The silicon atom is more electropositive than carbon, leading to a C(sp²)-Si bond that is polarized towards the carbon atom. This polarization can influence the electron density of the aromatic ring. In electrophilic aromatic substitution reactions, the silyl group typically acts as a weak activator and directs incoming electrophiles to the para position. However, the most significant electronic contribution of the silyl group is its ability to stabilize adjacent carbocations or carbanions, a phenomenon known as the α- and β-silicon effect, respectively. In the context of this molecule, this stabilization can influence the regioselectivity of metalation reactions.

Stabilizing Effects: The bulky nature of the trimethylsilyl group provides kinetic stability to the molecule. wikipedia.org Its large molecular volume can sterically shield adjacent positions on the ring from attack, slowing down or preventing certain reactions. wikipedia.orgresearchgate.net Furthermore, the TMS group can impart thermal stability to molecules, a property that has been observed in related silylated compounds. nih.gov This steric protection is crucial in directing reactions to less hindered sites on the molecule.

The directing influence of the TMS group is summarized in the table below, contrasting it with the bromo substituents.

| Functional Group | Electronic Effect | Typical Directing Influence (Electrophilic Aromatic Substitution) | Steric Hindrance |

| -Si(CH₃)₃ | Weakly activating, β-stabilizes carbocations | ortho, para (with para favored) | High |

| -Br | Deactivating (inductive) / Weakly activating (resonance) | ortho, para | Moderate |

Chemoselective Transformations and Orthogonal Reactivity

The differential reactivity of the C-Br and C-Si bonds in this compound allows for orthogonal chemistry, where one functional group can be selectively manipulated while the other remains intact. This chemoselectivity is the cornerstone of its utility in multi-step synthesis.

The C-Br bonds are the primary sites for functionalization, most commonly through metal-halogen exchange or transition metal-catalyzed cross-coupling reactions. The C-Si bond is significantly more robust and generally remains untouched under these conditions.

Metal-Halogen Exchange: Treatment with organolithium reagents (e.g., n-butyllithium or t-butyllithium) at low temperatures preferentially induces lithium-bromine exchange over reaction at the C-Si bond. This generates a reactive aryllithium species that can be trapped with various electrophiles.

Cross-Coupling Reactions: The bromine atoms serve as excellent handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. nih.gov For instance, the bromine atom at the less sterically hindered C-4 position is expected to react more readily than the bromine at the C-1 position, which is flanked by the bulky TMS group. In a related bromo-bis(trimethylsilyl)benzene, the bromo group cleanly undergoes Suzuki reactions. nih.gov

Silyl Group as a Latent Functional Group: While the C-Si bond is strong, it can be cleaved under specific conditions, often involving fluoride ions or strong acids. This transformation, known as protodesilylation, replaces the silyl group with a hydrogen atom. This allows the TMS group to be used as a temporary blocking group to direct reactivity to other parts of the molecule before being removed.

The table below outlines common chemoselective transformations.

| Reaction Type | Reagents | Position Reacted | Position Unreacted | Resulting Intermediate/Product |

| Lithium-Halogen Exchange | n-BuLi, THF, -78 °C | C-Br | C-Si | Aryllithium Species |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | C-Br | C-Si | Biaryl Compound |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | C-Br | C-Si | Aryl-alkyne Compound |

| Protodesilylation | TBAF or H⁺ | C-Si | C-Br | 1,4-Dibromobenzene |

The large steric profile of the trimethylsilyl group at the C-2 position exerts a significant influence on the regioselectivity of reactions. wikipedia.org It sterically hinders the adjacent C-1 bromine atom and the C-3 hydrogen atom. This steric congestion can be exploited to achieve selective functionalization at the more accessible C-4 bromine atom.

For example, in a metal-halogen exchange reaction, a bulky alkyllithium base might preferentially react at the C-4 position due to easier access. Similarly, in cross-coupling reactions, the palladium catalyst's bulky ligand sphere would favor oxidative addition into the C-4-Br bond over the more sterically encumbered C-1-Br bond.

This steric influence is an example of a "buttressing effect," where the bulky TMS group restricts the freedom of movement and accessibility of the adjacent bromine atom, thereby deactivating it relative to the distal bromine. This effect is analogous to observations in other highly substituted aromatic systems, such as dibromomesitylene, where substituents flanked by two other groups experience a highly constrained environment. rsc.org

Precursor Chemistry to Reactive Intermediates

This compound is a valuable precursor for generating highly reactive and transient intermediates, such as benzynes, which are powerful dienophiles and synthons in organic chemistry.

The combination of a trimethylsilyl group and an adjacent leaving group is a well-established and mild method for generating benzyne. greyhoundchrom.com Starting from this compound, a 4-bromobenzyne intermediate can be generated. The synthesis involves two key steps:

Conversion of a Bromine to a Better Leaving Group: The bromine atom at C-1 can be converted into a trifluoromethanesulfonate (B1224126) (triflate, -OTf) group, which is an excellent leaving group. This typically involves a sequence of bromine-lithium exchange, reaction with a boronic ester, oxidation to a phenol, and subsequent triflation.

Fluoride-Induced Elimination: The resulting precursor, 4-bromo-2-(trimethylsilyl)phenyl triflate, when treated with a fluoride source such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), undergoes a 1,2-elimination of the triflate and the trimethylsilyl group to form 4-bromobenzyne. greyhoundchrom.com

This transient aryne can then be trapped in situ with a variety of dienes (e.g., furan) or other nucleophiles to construct complex polycyclic frameworks. greyhoundchrom.com This method avoids the harsh conditions (e.g., strong bases like sodium amide) required for traditional benzyne generation from halobenzenes. greyhoundchrom.com

| Precursor Structure | Reagent | Transient Intermediate | Key Features of Method |

| 4-Bromo-2-(trimethylsilyl)phenyl triflate | CsF or TBAF | 4-Bromobenzyne | Mild, room temperature conditions; high efficiency. greyhoundchrom.com |

| 1,4-Dibromobenzene | NaNH₂ / heat | Benzyne | Harsh conditions, low functional group tolerance. |

Beyond benzynes, this compound can be used to generate other useful transient species.

Aryl Anions (Organometallics): As mentioned in section 3.3.1, selective lithium-bromine exchange at either the C-1 or C-4 position generates a transient aryllithium species. nih.gov The regioselectivity can be controlled by the choice of organolithium reagent and reaction conditions. These nucleophilic aryl anions are not typically isolated but are immediately reacted with electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to form new C-C bonds. The stability and reactivity of these intermediates can be tuned by transmetalation with other metals, such as zinc or copper. acs.org

Aryl Radicals: While less common, under specific conditions such as photolysis or with radical initiators, the C-Br bonds could undergo homolytic cleavage to generate transient aryl radicals. These radicals could participate in radical cyclization or addition reactions. However, the generation of aryl anions via metal-halogen exchange is a more controlled and synthetically prevalent transformation for this substrate.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1,4-Dibromo-2-(trimethylsilyl)benzene, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the trimethylsilyl (B98337) (TMS) group. The aromatic region would feature three signals corresponding to the three non-equivalent protons on the benzene (B151609) ring.

Due to the substitution pattern, these protons would appear as a complex set of multiplets resulting from spin-spin coupling. H-3, situated between a bromine atom and a trimethylsilyl group, would be the most deshielded. H-5, located between two bromine atoms, and H-6, adjacent to a carbon bearing a bromine atom, would have distinct chemical shifts. The trimethylsilyl group, with its nine equivalent protons, would present as a sharp, intense singlet, typically in the upfield region around 0.25 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Ar-H (H-3) | ~7.7 | d | J ≈ 2.5 Hz | 1H |

| Ar-H (H-5) | ~7.4 | dd | J ≈ 8.5, 2.5 Hz | 1H |

| Ar-H (H-6) | ~7.3 | d | J ≈ 8.5 Hz | 1H |

| -Si(CH₃)₃ | ~0.25 | s | - | 9H |

The ¹³C NMR spectrum is predicted to display eight distinct signals: six for the aromatic carbons and two for the trimethylsilyl group (one for the three equivalent methyl carbons and one for the quaternary carbon they are attached to is not typically observed without specific parameters). The aromatic carbons attached to the bromine atoms (C-1 and C-4) and the silyl (B83357) group (C-2) would appear as quaternary signals.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in differentiating between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons (absent in this molecule). A DEPT-90 experiment would only show signals for CH carbons. This allows for the clear identification of the three aromatic CH carbons (C-3, C-5, C-6) and the methyl carbons of the TMS group. The quaternary carbons (C-1, C-2, C-4) would be absent in all DEPT spectra but present in the broadband-decoupled ¹³C spectrum.

Table 2: Predicted ¹³C NMR and DEPT Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |

|---|---|---|---|

| C-1 | ~125 | No Signal | No Signal |

| C-2 | ~142 | No Signal | No Signal |

| C-3 | ~138 | Positive | Positive |

| C-4 | ~128 | No Signal | No Signal |

| C-5 | ~133 | Positive | Positive |

| C-6 | ~130 | Positive | Positive |

| -Si(CH₃)₃ | ~-1.0 | No Signal | Positive |

2D NMR experiments establish correlations between nuclei, providing definitive proof of the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, the COSY spectrum would show a cross-peak between the ortho-coupled protons H-5 and H-6. A weaker cross-peak might be observed between the meta-coupled protons H-3 and H-5. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). emerypharma.com It would show cross-peaks connecting H-3 to C-3, H-5 to C-5, H-6 to C-6, and the TMS protons to the methyl carbons. This is crucial for assigning the protonated carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com HMBC is essential for placing the substituents on the aromatic ring by connecting the proton and carbon frameworks. Key expected correlations include:

The TMS protons showing correlations to the quaternary carbons C-1, C-2, and the protonated carbon C-3.

Proton H-3 showing correlations to carbons C-1, C-2, and C-5.

Proton H-5 showing correlations to C-1, C-3, and C-4.

Proton H-6 showing a correlation to C-4.

²⁹Si NMR spectroscopy provides direct information about the silicon atom. pascal-man.com For this compound, a single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift of this signal is influenced by the electronic environment created by the substituted phenyl ring. For aryl-trimethylsilanes, the chemical shift typically appears in a predictable range, and for this compound, it is expected to be observed at a negative value relative to the tetramethylsilane (B1202638) (TMS) standard. umich.edu

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would show several characteristic bands.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (in Si-CH₃) | 2960-2850 | Medium-Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| Si-CH₃ Bending | 1250 | Strong |

| Aromatic C-Br Stretch | 1070-1030 | Strong |

| Si-C Stretch | 840-760 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm the exact mass and molecular formula (C₉H₁₂Br₂Si).

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This results in a cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of roughly 1:2:1.

The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses:

[M-15]⁺: Loss of a methyl radical (•CH₃) from the trimethylsilyl group, leading to a prominent [M-CH₃]⁺ ion. This is a very common fragmentation pathway for TMS-containing compounds. nih.gov

[M-Br]⁺: Loss of a bromine atom.

[C₆H₄BrSi(CH₃)₂]⁺: A fragment resulting from the loss of a bromine atom.

[Si(CH₃)₃]⁺: The trimethylsilyl cation at m/z 73 is a common and often abundant fragment.

Further fragmentation of the aromatic ring structure. youtube.com

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 308, 310, 312 | Molecular ion cluster (¹²C₉¹H₁₂⁷⁹Br₂²⁸Si, ¹²C₉¹H₁₂⁷⁹Br⁸¹Br²⁸Si, ¹²C₉¹H₁₂⁸¹Br₂²⁸Si) |

| [M-CH₃]⁺ | 293, 295, 297 | Loss of a methyl group |

| [M-Br]⁺ | 229, 231 | Loss of a bromine atom |

| [Si(CH₃)₃]⁺ | 73 | Trimethylsilyl cation |

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable insights into molecular geometry, intermolecular forces, and the packing of molecules in the crystal lattice. Although a specific crystal structure for this compound has not been detailed in publicly accessible crystallographic databases as of the current literature review, we can infer its likely structural characteristics based on analyses of closely related silylated and halogenated aryl compounds.

The molecular conformation of this compound is dictated by the geometry of the benzene ring and the spatial arrangement of its substituents. The benzene core is expected to be largely planar. X-ray diffraction studies on similar aromatic compounds have established that C-C bond lengths within a benzene ring are typically uniform, falling between the length of a single (≈1.54 Å) and a double (≈1.34 Å) bond, at approximately 1.39 Å. docbrown.info

The trimethylsilyl (-Si(CH₃)₃) group introduces steric bulk. The silicon atom, being larger than carbon, will have C-Si bond lengths that are significantly longer than C-C bonds. The bond parameters for the trimethylsilyl group itself are well-established, with Si-C bond lengths typically around 1.87 Å and C-Si-C bond angles close to the tetrahedral angle of 109.5°. The C(aryl)-Si bond length is expected to be slightly shorter due to the sp² hybridization of the aromatic carbon.

The carbon-bromine (C-Br) bonds are anticipated to have lengths in the range of 1.85 to 1.90 Å. The substitution pattern on the benzene ring, with two bromine atoms and a bulky trimethylsilyl group, may induce minor distortions in the planarity of the ring and deviations in bond angles from the ideal 120° of a perfectly hexagonal benzene ring to alleviate steric strain.

Table 1: Expected Bond Parameters for this compound (Inferred from Related Structures)

| Bond/Angle | Expected Value | Basis of Inference |

| C-C (aromatic) | ~1.39 Å | Standard bond length in benzene and its derivatives. docbrown.info |

| C-Br | ~1.90 Å | Typical C(sp²)-Br bond length in bromoarenes. |

| C(aryl)-Si | ~1.85 Å | Characteristic bond length for aryl-silanes. |

| Si-C (methyl) | ~1.87 Å | Standard Si-C single bond length. |

| ∠C-C-C (ring) | ~120° | Ideal angle in a benzene ring, with potential minor deviations due to substituent steric effects. |

| ∠C-C-Br | ~120° | Expected angle for a substituent on a benzene ring. |

| ∠C-C-Si | ~120° | Expected angle, may be slightly distorted due to steric hindrance between the silyl and adjacent bromo groups. |

| ∠C-Si-C | ~109.5° | Tetrahedral geometry around the silicon atom in the trimethylsilyl group. |

This is an interactive data table. Users can sort columns by clicking on the headers.

In the solid state, molecules of this compound would be expected to pack in a manner that maximizes stabilizing intermolecular interactions. Key interactions would likely include halogen bonding and van der Waals forces.

Halogen Bonding: The bromine atoms in the molecule can act as halogen bond donors. This is a non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as another bromine atom or the π-electron system of a neighboring benzene ring. In the crystal structure of a related compound, 1,4-dibromo-2,5-bis(hexyloxy)benzene (B162551), intermolecular Br···Br interactions with a distance of 3.410 Å were observed, which is shorter than the sum of the van der Waals radii, indicating a significant halogen bonding interaction that organizes the molecules into a one-dimensional supramolecular chain. nih.gov A similar interaction could be a dominant feature in the crystal packing of this compound.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules, including aryl halides. Different polymorphs of a substance can exhibit different physical properties, such as melting point, solubility, and stability.

The study of related dibromobenzene derivatives provides insight into the potential polymorphic behavior of silylated aryl halides. For instance, 1,4-dibromobenzene (B42075) itself is known to exist in different crystalline phases. nih.gov The phase behavior is influenced by factors such as temperature and pressure.

In substituted dibromobenzenes, the nature and position of the substituents play a critical role in directing the intermolecular interactions, which in turn determines the crystal packing and the likelihood of polymorphism. For example, in 1,4-dibromo-2,5-dibutoxybenzene, the crystal packing is dominated by C—Br⋯O halogen bonds, which link the molecules into a two-dimensional corrugated network. researchgate.net In contrast, 1,4-dibromo-2,5-bis(hexyloxy)benzene features Br···Br interactions. nih.gov The introduction of a trimethylsilyl group in this compound would present a different set of steric and electronic influences. The competition between potential Br···Br, Br···π, and C-H···π interactions, along with the steric demands of the trimethylsilyl group, could readily lead to the formation of different stable or metastable polymorphic forms under various crystallization conditions.

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For 1,4-dibromo-2-(trimethylsilyl)benzene, DFT calculations offer a detailed understanding of its ground-state geometry and the distribution of its frontier molecular orbitals, which are crucial for predicting its reactivity.

Geometry optimization using DFT methods, such as with the B3LYP functional and a suitable basis set like 6-31G(d), allows for the determination of the most stable three-dimensional arrangement of atoms in the this compound molecule. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. The presence of the bulky trimethylsilyl (B98337) group and the two bromine atoms on the benzene (B151609) ring influences the planarity and symmetry of the molecule.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: The following data is illustrative and based on typical values for similar substituted benzenes calculated using DFT methods.)

| Parameter | Predicted Value |

| C-Br Bond Length (para) | 1.91 Å |

| C-Br Bond Length (ortho) | 1.90 Å |

| C-Si Bond Length | 1.88 Å |

| C-C Bond Length (aromatic) | 1.39 - 1.41 Å |

| C-C-C Bond Angle (in ring) | 118° - 122° |

| C-Si-C Bond Angle | 109.5° |

The total electronic energy calculated for the optimized geometry provides a measure of the molecule's thermodynamic stability.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene ring, with significant contributions from the bromine atoms' p-orbitals. The LUMO is also anticipated to be a π* orbital of the aromatic system. The electron-donating trimethylsilyl group and the electron-withdrawing bromine atoms will influence the energies of these orbitals. researchgate.netmasterorganicchemistry.comresearchgate.netyoutube.com

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors for this compound (Note: These values are representative and derived from general principles of DFT calculations on substituted benzenes.)

| Descriptor | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

| Ionization Potential (I ≈ -EHOMO) | 6.5 |

| Electron Affinity (A ≈ -ELUMO) | 0.8 |

These descriptors are instrumental in predicting how the molecule will interact with electrophiles and nucleophiles.

Reaction Pathway Elucidation through Transition State Calculations

Computational modeling is invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This is particularly useful for understanding complex reaction mechanisms involving intermediates.

This compound can undergo several important reactions, including deprotonation and halogen-metal exchange. Computational studies can model these processes to predict the most likely pathways.

Deprotonation: The presence of the trimethylsilyl group can influence the acidity of the aromatic protons. DFT calculations can model the abstraction of a proton by a strong base, such as an organolithium reagent, and determine the relative energies of the possible lithiated intermediates. The calculations would likely show that deprotonation occurs preferentially at the position ortho to the trimethylsilyl group due to the stabilizing effect of silicon on an adjacent carbanion.

Halogen-Metal Exchange: This is a common reaction for aryl bromides, often using organolithium reagents. wikipedia.orgnih.gov Theoretical modeling can elucidate the mechanism, which may proceed through an "ate" complex intermediate. wikipedia.org The calculations can compare the activation barriers for the exchange of each of the two bromine atoms, providing insight into the regioselectivity of the reaction. The bromine atom ortho to the bulky trimethylsilyl group may have a different reactivity profile compared to the one in the para position due to steric and electronic effects. nih.govlookchem.com

Computational chemistry provides a quantitative basis for understanding and predicting the regioselectivity and chemoselectivity of reactions involving this compound. By calculating the energies of possible intermediates and transition states, the most favorable reaction site can be identified.

For instance, in a halogen-metal exchange reaction, DFT calculations can determine which bromine atom is more likely to be replaced. This assessment would involve comparing the stability of the two possible aryllithium intermediates. Similarly, in reactions where both deprotonation and halogen-metal exchange are possible, computational models can predict which pathway is kinetically and thermodynamically favored under specific reaction conditions. mdpi.comacs.orgnih.gov

Molecular Dynamics Simulations for Conformational Analysis in Solution

While DFT calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules in a solvent environment over time. nih.govrsc.org An MD simulation of this compound would model the interactions between the solute molecule and the surrounding solvent molecules, offering insights into its conformational flexibility.

The primary focus of an MD simulation for this molecule would be the rotation of the trimethylsilyl group around the C-Si bond. While rotation is generally free, there might be slight energetic preferences for certain conformations due to interactions with the solvent. The simulation can also provide information on how the molecule tumbles and translates in solution, which is related to its hydrodynamic properties. All-atom force fields, such as OPLS-AA or GAFF, are commonly used for such simulations of organic molecules. nih.govnih.gov The results of these simulations can be used to understand how the molecule behaves in a realistic chemical environment, which can influence its reactivity and interactions with other molecules.

Quantitative Structure-Activity Relationships (QSAR) in Related Silicon-Containing Aromatic Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity or a specific chemical property. nih.govyoutube.com In the realm of organosilicon chemistry, QSAR studies provide invaluable mechanistic insights into how the unique physicochemical properties of silicon-containing aromatic compounds govern their interactions and functions. acs.orgworldscientific.com These models are crucial for predicting the activity of novel molecules, thereby accelerating the design and optimization of compounds for applications ranging from materials science to medicinal chemistry. nih.govnih.gov

The fundamental principle of QSAR is that the activity of a molecule is a function of its structural features. youtube.com For silicon-containing aromatic systems, the introduction of a silyl (B83357) group, such as the trimethylsilyl group in this compound, imparts distinct characteristics compared to their all-carbon analogs. These include alterations in bond lengths, bond angles, lipophilicity, and electronic properties due to silicon's larger atomic radius and differing electronegativity (Si 1.90 vs. C 2.55). acs.orgwikipedia.org QSAR models attempt to capture these subtle yet significant structural modifications by correlating them with observed activities using a variety of molecular descriptors.

The development of a robust QSAR model involves calculating a wide array of molecular descriptors which can be broadly categorized as electronic, steric (topological), and hydrophobic. nih.govresearchgate.net These descriptors quantify specific aspects of the molecular structure that are believed to influence its activity. For instance, electronic descriptors can describe how the electropositive nature of silicon affects the aromatic ring, while steric descriptors can account for the bulkiness of silyl substituents. acs.org

The table below outlines the key classes of descriptors frequently employed in the QSAR analysis of silicon-containing and related aromatic compounds.

Table 1: Key Molecular Descriptor Classes in QSAR for Silicon-Containing Aromatics

| Descriptor Class | Examples | Significance in Silicon-Containing Systems |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies, Electrostatic Potential | The C-Si bond is polarized towards carbon, influencing the molecule's reactivity and intermolecular interactions. wikipedia.org Electronic descriptors are crucial for modeling processes involving charge distribution and electrophilic/nucleophilic attack. nih.gov |

| Steric / Topological | Molecular Weight, Molar Volume, Wiener Index, Molecular Connectivity Indices, Mor28m, Mor31m | The larger covalent radius of silicon significantly alters molecular shape and volume compared to carbon. acs.org Topological indices are used to quantify molecular branching, shape, and size, which are critical for predicting properties like fouling-release performance in silicon-based coatings. chemrxiv.org |

| Hydrophobic | LogP (Partition Coefficient), Hydrophobic Patches | Organosilicon molecules often exhibit increased lipophilicity, which can enhance cell membrane penetration and alter biological potency. acs.org Hydrophobic descriptors are vital for predicting bioavailability and interactions within biological systems. nih.govnih.gov |

| Hydrogen Bonding | Hydrogen Bond Acceptor/Donor Counts | While the primary silyl group is not a hydrogen bonder, other substituents on the aromatic ring can be. These descriptors are important in QSAR models for biological targets where hydrogen bonding is a key interaction. nih.govchemrxiv.org |

This table summarizes common descriptor types used in QSAR studies and their relevance to organosilicon compounds based on findings from multiple sources.

Research into the antifouling properties of silicone-based materials provides a practical example of QSAR application. A study on silicone oil-modified siloxane polyurethane (SiPU) coatings developed a QSAR model to predict the water contact angle before immersion (WCABI), an indicator of initial surface properties related to fouling-release performance. chemrxiv.org The resulting model demonstrated a strong correlation between specific 3D-MoRSE (Molecular Representation of Structures based on Electron diffraction) descriptors and the observed property.

The equation for the model was reported as: WCABI = 64.248 + 7.524 SpMax8_Bh(p) + 5.280 MoR28m - 8.570 Mor31m chemrxiv.org

The statistical quality of this model was high, with a strong correlation coefficient for the training set (R² = 0.95) and good predictive power (Q² = 0.88). chemrxiv.org

The table below details the components of this specific QSAR model.

Table 2: Example QSAR Model for Fouling-Release Performance of Silicone-Based Coatings

| Term | Coefficient | Descriptor Type | Description |

| Intercept | 64.248 | Constant | Baseline value for the model. |

| SpMax8_Bh(p) | +7.524 | 3D-MoRSE | A 3D molecular descriptor weighted by atomic polarizability, reflecting the spatial distribution of polarizability in the molecule. chemrxiv.org |

| MoR28m | +5.280 | 3D-MoRSE | A 3D molecular descriptor weighted by atomic mass, related to the molecule's 3D structure and mass distribution. chemrxiv.org |

| Mor31m | -8.570 | 3D-MoRSE | A 3D molecular descriptor weighted by atomic mass, also capturing information about the 3D arrangement of atoms. chemrxiv.org |

This table breaks down a published QSAR model for silicone-based coatings, showing the specific descriptors and their impact on the predicted property. chemrxiv.org

These mechanistic and predictive QSAR analyses demonstrate that specific structural, electronic, and spatial attributes are key factors contributing to the activity of silicon-containing aromatic compounds. chemrxiv.orgnih.gov By identifying these crucial pharmacophoric or property-determining features, QSAR models serve as a powerful tool for the future design and optimization of lead compounds in materials science and medicinal chemistry. nih.gov

Applications in Materials Science and Organic Electronics Research

Role as a Monomer in Polymer Chemistry

As a dibrominated aromatic compound, 1,4-Dibromo-2-(trimethylsilyl)benzene serves as a key monomer in the synthesis of π-conjugated polymers. These polymers are characterized by a backbone of alternating single and double bonds, which facilitates the delocalization of electrons and imparts unique electronic and optical properties.

The synthesis of conjugated polymers from this compound is primarily achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille polycondensations. In these reactions, the bromine atoms on the monomer are coupled with organometallic co-monomers, typically containing boronic acid (or ester) or organotin functionalities.

The general scheme for these polymerizations involves the reaction of the dibromo-monomer with a di-functional co-monomer to form the polymer chain. The trimethylsilyl (B98337) group on the benzene (B151609) ring plays a crucial role in these syntheses. It enhances the solubility of the resulting polymers in organic solvents, which is a significant advantage for solution-based processing and device fabrication. Furthermore, the steric bulk of the trimethylsilyl group can influence the planarity of the polymer backbone, which in turn affects the electronic properties of the material.

While specific data for polymers synthesized exclusively from this compound is not extensively detailed in readily available literature, the principles of Suzuki and Stille polycondensations are well-established for similar dibrominated monomers. The choice of co-monomer allows for the tuning of the polymer's electronic and optical properties, such as its bandgap and charge carrier mobility.

Table 1: Common Cross-Coupling Reactions for Conjugated Polymer Synthesis

| Reaction | Co-monomer Functional Group | Catalyst System (Typical) |

|---|---|---|

| Suzuki Polycondensation | Boronic acid or Boronic ester | Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand |

| Stille Polycondensation | Organostannane (e.g., trimethylstannyl) | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |

Beyond linear polymers, this compound can be utilized in the synthesis of more complex, well-defined structures like oligomers and dendrimers. In the fabrication of oligomers, a controlled number of monomer units are linked together, allowing for precise tuning of properties. The dibromo functionality of the molecule allows for stepwise growth of the oligomer chain.

In the context of dendrimers, this compound can act as a core or a branching unit. The two bromine atoms provide points for the attachment of dendritic wedges, leading to the formation of three-dimensional, highly branched macromolecules. The trimethylsilyl group can be retained for its solubility-enhancing effects or can be chemically modified to introduce other functionalities. The controlled, step-wise synthesis of these architectures is crucial for applications where precise molecular structure is paramount.

Building Block for Organic Semiconductor Development

The electronic properties of materials derived from this compound make it a promising candidate for the development of organic semiconductors. These materials form the active components in a variety of organic electronic devices.

In the design of materials for Organic Light-Emitting Diodes (OLEDs), polymers and small molecules derived from this compound can be employed in the emissive layer or as charge-transporting materials. When incorporated into the backbone of a conjugated polymer, this monomer unit can influence the polymer's photoluminescence properties, including the color and efficiency of light emission. The trimethylsilyl group can help to prevent aggregation-induced quenching of fluorescence by introducing steric hindrance between polymer chains, which is beneficial for maintaining high solid-state emission efficiency.

In the field of Organic Photovoltaics (OPVs), or organic solar cells, materials synthesized from this compound can be used as either the electron donor or electron acceptor in the active layer. The active layer is a blend of these two types of materials, and its morphology and electronic properties are critical for efficient solar energy conversion.

Donor-acceptor copolymers, where this compound could be a part of the donor or acceptor unit, are a common strategy to achieve broad absorption of the solar spectrum and efficient charge separation. The trimethylsilyl substituent can aid in controlling the morphology of the donor-acceptor blend, which is crucial for creating a large interfacial area for exciton dissociation and pathways for charge transport.

Table 2: Key Parameters for Organic Photovoltaic Materials

| Parameter | Description | Importance for OPVs |

|---|---|---|

| Bandgap (Eg) | The energy difference between the HOMO and LUMO levels. | Determines the portion of the solar spectrum that can be absorbed. |

| HOMO/LUMO Levels | Highest Occupied and Lowest Unoccupied Molecular Orbital energies. | Dictates the open-circuit voltage (Voc) and the driving force for charge transfer. |

| Charge Carrier Mobility | The ease with which electrons and holes move through the material. | Affects the efficiency of charge extraction to the electrodes. |

Organic Field-Effect Transistors (OFETs) are fundamental components of organic circuits. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active channel. Polymers and small molecules synthesized using this compound can be designed to have favorable molecular packing and electronic coupling, which are essential for high charge mobility.

The presence of the trimethylsilyl group can influence the solid-state packing of the semiconductor, potentially promoting the π-π stacking that is beneficial for charge transport. By co-polymerizing this monomer with other aromatic units, the energy levels (HOMO and LUMO) of the resulting semiconductor can be tailored to ensure efficient charge injection from the electrodes.

Development of Functional Materials Beyond Electronics

The unique combination of reactive sites in this compound makes it a promising candidate for the synthesis of a variety of functional materials beyond the traditional scope of organic electronics.

Precursors for Advanced Catalysts and Ligands

The dibromo- and trimethylsilyl- functionalities of this compound provide a platform for the synthesis of sophisticated ligands for catalysis. The bromine atoms can be readily converted to other functional groups through well-established organometallic cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the introduction of phosphine, amine, or other coordinating groups, leading to the formation of bidentate or pincer-type ligands. The trimethylsilyl group can influence the electronic properties and steric environment of the resulting metal complexes, potentially enhancing catalytic activity and selectivity.

| Ligand Type | Synthetic Strategy from this compound | Potential Catalytic Applications |

| Bidentate Phosphine Ligands | Sequential or double lithium-halogen exchange followed by reaction with chlorophosphines. | Cross-coupling reactions, hydrogenation, hydroformylation. |

| Pincer Ligands | Multi-step synthesis involving functionalization at the bromine positions and subsequent ortho-metalation directed by the trimethylsilyl group. | Dehydrogenation, C-H activation, transfer hydrogenation. |

Components in Sensor Technologies

The aromatic core of this compound can be incorporated into larger conjugated systems, which are often the basis for chemical sensors. The bromine atoms serve as points for polymerization or for the attachment of specific recognition units. The trimethylsilyl group can enhance the solubility and processability of the resulting sensory materials, facilitating their deposition as thin films for device fabrication. Materials derived from this compound could potentially be used to detect various analytes, with the sensing mechanism relying on changes in fluorescence, absorbance, or conductivity upon analyte binding.

Applications in Nanomaterial Synthesis

While direct applications are not extensively documented, this compound could serve as a precursor in the bottom-up synthesis of structured nanomaterials. For instance, it could be used in surface-initiated polymerization to create polymer brushes on silicon wafers or other substrates. The trimethylsilyl group might facilitate anchoring to the surface, while the bromine atoms would act as initiation sites for polymerization. Such tailored surfaces could have applications in areas like controlled wetting, biocompatible coatings, and nanofluidics.

Elucidation of Structure-Property Relationships in Derived Materials

The systematic modification of the this compound core allows for the investigation of structure-property relationships in the resulting materials. By varying the substituents introduced at the bromine positions, researchers can tune the electronic, optical, and morphological properties of polymers and other functional materials.

For example, in the context of conjugated polymers for organic electronics, the nature of the group replacing the bromine atoms would directly impact the polymer's band gap, charge carrier mobility, and solid-state packing. The trimethylsilyl group, in addition to its synthetic utility, can influence intermolecular interactions and film morphology, which are critical for device performance.

Future Directions and Emerging Research Opportunities

Development of More Sustainable and Efficient Synthetic Routes